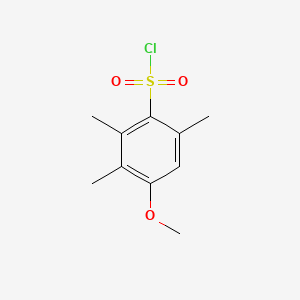

4-Methoxy-2,3,6-trimethylbenzenesulfonyl chloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-methoxy-2,3,6-trimethylbenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClO3S/c1-6-5-9(14-4)7(2)8(3)10(6)15(11,12)13/h5H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWLYVEYCCPEHLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1S(=O)(=O)Cl)C)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00340236 | |

| Record name | 4-Methoxy-2,3,6-trimethylbenzenesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00340236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80745-07-9 | |

| Record name | 4-Methoxy-2,3,6-trimethylbenzenesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00340236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Methoxy-2,3,6-Trimethylbenzenesulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-Methoxy-2,3,6-trimethylbenzenesulfonyl chloride (Mtr-Cl)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-methoxy-2,3,6-trimethylbenzenesulfonyl chloride, a crucial reagent in peptide chemistry. Commonly known as Mtr-Cl, this compound serves as an acid-labile protecting group, particularly for the guanidino side chain of arginine during solid-phase peptide synthesis (SPPS). The selection of an appropriate protecting group is paramount for the efficiency of synthesis and the purity of the final peptide, making a thorough understanding of Mtr-Cl's preparation essential.

Core Synthesis Reaction

The synthesis of this compound is achieved through the electrophilic aromatic substitution reaction of 2,3,5-trimethylanisole with chlorosulfonic acid.[1] This reaction, a chlorosulfonation, introduces the sulfonyl chloride group onto the aromatic ring.

Physicochemical and Safety Data

A summary of the key properties and safety information for this compound is presented below. This data is essential for proper handling, storage, and characterization of the compound.

| Property | Value |

| CAS Number | 80745-07-9 |

| Molecular Formula | C₁₀H₁₃ClO₃S |

| Molecular Weight | 248.73 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | 57-61 °C |

| Storage Temperature | -20°C |

| Primary Application | Protecting group for the ω-amine of arginine in peptide synthesis.[2] |

| Hazard Classifications | Skin Corrosion 1B |

| Signal Word | Danger |

| Hazard Statements | H314: Causes severe skin burns and eye damage. |

Table 1: Physicochemical and safety data for this compound.[2][3]

Experimental Protocol

The following protocol is a representative procedure for the synthesis of this compound, based on established methods for the chlorosulfonation of similar aromatic compounds.[1][4]

Materials:

-

2,3,5-trimethylanisole

-

Chlorosulfonic acid

-

Dichloromethane (anhydrous)

-

5% Sodium bicarbonate (NaHCO₃) solution (ice-cold)

-

Water (deionized)

-

Magnesium sulfate (anhydrous)

-

n-Hexane

-

Round-bottom flask

-

Dropping funnel

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Filtration apparatus

Procedure:

-

Reaction Setup: In a fume hood, dissolve 2,3,5-trimethylanisole in anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. Cool the solution to between -10°C and -5°C using an ice-salt bath.

-

Chlorosulfonation: Slowly add chlorosulfonic acid dropwise to the stirred solution, maintaining the temperature below -5°C. The molar ratio of 2,3,5-trimethylanisole to chlorosulfonic acid should be optimized, but a slight excess of the chlorosulfonic acid is typically used.

-

Reaction Monitoring: After the addition is complete, continue to stir the reaction mixture at a low temperature for a designated period (e.g., 2 hours), monitoring the progress by thin-layer chromatography (TLC).

-

Quenching: Carefully and slowly pour the reaction mixture into a beaker containing a vigorously stirred, ice-cold 5% aqueous sodium bicarbonate solution to quench the excess chlorosulfonic acid.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Washing and Drying: Combine the organic layers and wash with water until the aqueous layer is neutral. Dry the organic layer over anhydrous magnesium sulfate.

-

Solvent Removal: Filter off the drying agent and remove the dichloromethane under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude this compound by recrystallization from a suitable solvent, such as n-hexane, to obtain the final product as a crystalline solid.[4]

Synthesis and Application Workflow

The following diagrams illustrate the general workflow for the synthesis of Mtr-Cl and its subsequent application in Fmoc-based solid-phase peptide synthesis.

Caption: General workflow for the synthesis of this compound.

Caption: Application of Mtr-Cl in the protection of arginine for peptide synthesis.

Role in Peptide Synthesis

The 4-methoxy-2,3,6-trimethylbenzenesulfonyl (Mtr) group is one of several sulfonyl-based protecting groups used for the guanidino function of arginine in Fmoc-based SPPS.[5] Its acid lability allows for its removal during the final cleavage of the peptide from the solid support using trifluoroacetic acid (TFA). However, the Mtr group is known to be more stable to acid compared to other protecting groups like Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl).[5] Complete removal of the Mtr group may require extended cleavage times, which can increase the risk of side reactions.[5] The choice between Mtr and other protecting groups depends on the specific peptide sequence and the desired balance between side-chain protection stability and the mildness of the final cleavage conditions.

References

The Mtr-Cl Protecting Group: A Technical Guide to Its Mechanism and Application in Chemical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate field of chemical synthesis, particularly in peptide and medicinal chemistry, the selective protection and deprotection of reactive functional groups is paramount to achieving desired molecular architectures. The 4-methoxy-2,3,6-trimethylbenzenesulfonyl (Mtr) group, introduced via its reactive precursor 4-methoxy-2,3,6-trimethylbenzenesulfonyl chloride (Mtr-Cl), has established itself as a valuable tool for the protection of amine functionalities. This technical guide provides an in-depth exploration of the Mtr-Cl protecting group, detailing its mechanism of action, applications, and the necessary experimental protocols for its successful implementation and removal.

The Mtr group is most notably employed in solid-phase peptide synthesis (SPPS) for the protection of the guanidino side chain of arginine and the ε-amino group of lysine.[1] Its stability under a range of conditions, coupled with its susceptibility to cleavage under specific acidic environments, allows for its strategic use in complex synthetic pathways. However, a thorough understanding of its properties, including its relative stability compared to other sulfonyl-based protecting groups like Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) and Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl), is crucial for its effective utilization.[2]

Core Mechanism of Action

The utility of the Mtr group lies in the reversible formation of a stable sulfonamide linkage with primary and secondary amines.

Protection of Amines

The protection of an amine with Mtr-Cl proceeds via a nucleophilic substitution reaction at the sulfonyl sulfur. The lone pair of the amine nitrogen attacks the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride leaving group. A base is typically required to neutralize the hydrochloric acid byproduct, driving the reaction to completion.

References

4-Methoxy-2,3,6-trimethylbenzenesulfonyl Chloride: A Technical Overview of a Key Building Block

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methoxy-2,3,6-trimethylbenzenesulfonyl chloride, also known as MtrCl, is a vital reagent in organic synthesis, particularly in the protection of the guanidino group of arginine in peptide synthesis. Its sterically hindered and electron-rich aromatic ring provides robust protection under various reaction conditions, yet it can be cleaved under specific acidic conditions. A thorough understanding of its physicochemical properties, most notably its solubility in various solvent systems, is paramount for its effective use in synthetic protocols, influencing reaction kinetics, purification strategies, and overall yield.

This technical guide provides a summary of the available qualitative solubility information for this compound and details the experimental protocols that can be employed to determine its quantitative solubility. Due to the lack of publicly available quantitative solubility data, this document focuses on providing the necessary methodological framework for researchers to generate this critical information in their own laboratories.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 80745-07-9 | [1] |

| Molecular Formula | C₁₀H₁₃ClO₃S | [1] |

| Molecular Weight | 248.73 g/mol | [1] |

| Appearance | White to off-white crystalline solid | |

| Melting Point | 57-61 °C |

Qualitative Solubility Profile

Polar Solvents: Due to the presence of the polar sulfonyl chloride and methoxy groups, MtrCl is expected to be soluble in many common polar organic solvents. This includes, but is not limited to:

-

Dichloromethane (DCM)

-

Chloroform (CHCl₃)

-

Tetrahydrofuran (THF)

-

Ethyl acetate (EtOAc)

-

Acetone

-

Acetonitrile (ACN)

Non-Polar Solvents: Solubility in non-polar solvents such as hexanes and toluene is likely to be lower.

Protic Solvents: Caution is advised when using protic solvents like water and alcohols (methanol, ethanol). While some solubility may be observed, sulfonyl chlorides are reactive towards these solvents, leading to solvolysis and decomposition of the MtrCl. This reactivity makes them generally unsuitable as solvents for reactions unless the solvolysis product is the desired outcome.

Experimental Protocols for Solubility Determination

To obtain precise and accurate solubility data, standardized experimental protocols are essential. The following are detailed methodologies for determining the solubility of this compound.

Gravimetric Method

The gravimetric method is a straightforward and widely used technique for determining the solubility of a solid in a liquid.

Principle: A saturated solution of the compound is prepared at a specific temperature. A known volume of the clear, saturated supernatant is then carefully evaporated to dryness, and the mass of the remaining solid is determined.

Apparatus and Materials:

-

This compound

-

Solvent of interest

-

Thermostatically controlled shaker or water bath

-

Analytical balance (accurate to ±0.1 mg)

-

Volumetric flasks and pipettes

-

Syringe filters (chemically compatible with the solvent)

-

Vials or beakers

-

Oven or vacuum oven

Procedure:

-

Sample Preparation: Add an excess amount of this compound to a known volume of the solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Place the vial in a thermostatic shaker or water bath set to the desired temperature. Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

Phase Separation: Allow the vial to stand undisturbed at the set temperature for a period to allow the excess solid to settle.

-

Sample Withdrawal: Carefully withdraw a precise volume of the clear supernatant using a pre-warmed pipette. To avoid precipitation due to temperature changes, this step should be performed quickly. To remove any remaining microscopic solid particles, pass the solution through a syringe filter that is also pre-warmed to the experimental temperature.

-

Evaporation: Transfer the filtered, saturated solution to a pre-weighed, dry vial or beaker.

-

Drying: Evaporate the solvent under a gentle stream of inert gas (e.g., nitrogen) or in an oven at a temperature below the melting point of the compound. For complete removal of the solvent, a vacuum oven can be used.

-

Weighing: Once the solid is completely dry and has cooled to room temperature in a desiccator, weigh the vial or beaker.

-

Calculation: The solubility (S) is calculated using the following formula:

S (g/L) = (Mass of vial with solid - Mass of empty vial) / Volume of solution withdrawn (L)

UV-Vis Spectrophotometry Method

This method is suitable for compounds that possess a chromophore and absorb light in the UV-Vis range. The aromatic ring in this compound makes it a good candidate for this technique.

Principle: A calibration curve of absorbance versus concentration is first established using solutions of known concentrations. The absorbance of a filtered, saturated solution is then measured, and its concentration is determined from the calibration curve.

Apparatus and Materials:

-

UV-Vis spectrophotometer

-

Quartz cuvettes

-

This compound

-

Solvent of interest (must be UV-transparent in the wavelength range of interest)

-

Volumetric flasks and pipettes

-

Analytical balance

-

Syringe filters

Procedure:

-

Determination of λmax: Prepare a dilute solution of MtrCl in the chosen solvent and scan its UV-Vis spectrum (e.g., from 200-400 nm) to determine the wavelength of maximum absorbance (λmax).

-

Preparation of Standard Solutions: Prepare a series of standard solutions of MtrCl with known concentrations by accurately weighing the compound and dissolving it in a known volume of the solvent.

-

Generation of Calibration Curve: Measure the absorbance of each standard solution at λmax. Plot a graph of absorbance versus concentration. The plot should be linear and pass through the origin (or close to it). Determine the equation of the line (Beer-Lambert Law: A = εbc, where A is absorbance, ε is the molar absorptivity, b is the path length, and c is the concentration).

-

Preparation of Saturated Solution: Follow steps 1-4 of the Gravimetric Method to prepare a saturated solution and obtain a clear, filtered supernatant.

-

Measurement of Saturated Solution: Dilute a known volume of the filtered saturated solution with the solvent to bring its absorbance within the linear range of the calibration curve. Measure the absorbance of the diluted solution at λmax.

-

Calculation: Use the equation of the calibration curve to calculate the concentration of the diluted solution. Then, account for the dilution factor to determine the concentration of the original saturated solution, which represents the solubility.

Solubility = Concentration of diluted solution × Dilution factor

Logical Workflow for Solubility Determination

The following diagram illustrates a logical workflow for determining the solubility of this compound.

Conclusion

While quantitative solubility data for this compound is not readily found in public databases, this guide provides the necessary qualitative information and detailed experimental protocols for researchers to determine these values accurately. Understanding the solubility of MtrCl is a critical first step in the efficient design and optimization of synthetic routes, particularly in the context of solid-phase peptide synthesis and other applications where it serves as a crucial protecting group. The provided methodologies offer robust and reliable means to generate the essential data required for advancing research and development in the chemical and pharmaceutical sciences.

References

An In-depth Technical Guide to 4-Methoxy-2,3,6-trimethylbenzenesulfonyl chloride (CAS 80745-07-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methoxy-2,3,6-trimethylbenzenesulfonyl chloride, registered under CAS number 80745-07-9, is a specialized organic chemical reagent.[1][2][3] It is most prominently known in the field of peptide chemistry as a protecting group for the guanidino functional group of arginine residues during solid-phase peptide synthesis (SPPS).[4][5] Its common synonym is Mtr chloride (Mtr-Cl).[1] This guide provides a comprehensive overview of its chemical properties, synthesis, applications in peptide synthesis, and analytical characterization.

Chemical and Physical Properties

This compound is a white crystalline solid at room temperature.[6] It is classified as a corrosive substance, causing severe skin burns and eye damage, and requires careful handling with appropriate personal protective equipment.[6] It is moisture-sensitive and should be stored in a dry environment, typically at -20°C.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 80745-07-9 | [1][3] |

| Molecular Formula | C₁₀H₁₃ClO₃S | [1][3] |

| Molecular Weight | 248.73 g/mol | [1][3] |

| Appearance | White crystalline solid | [6] |

| Melting Point | 57-61 °C | [6] |

| Storage Temperature | -20°C | |

| Purity | ≥95.0% (HPLC) | |

| Solubility | Soluble in organic solvents like acetone and dichloromethane. | [5] |

Synthesis

A patented method describes the synthesis of this compound by reacting 2,3,5-trimethylanisole with chlorosulfonic acid. This process is noted for producing the desired isomer as a crystalline solid.[5]

Experimental Protocol: Synthesis of this compound

This protocol is adapted from the general description found in the patent literature and may require optimization.[5]

-

Reaction Setup: In a suitable reaction vessel, dissolve 2,3,5-trimethylanisole in a chlorinated solvent such as dichloromethane.

-

Chlorosulfonation: Cool the solution to a reduced temperature (e.g., 0-5 °C). Slowly add chlorosulfonic acid dropwise to the stirred solution, maintaining the temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical technique, such as thin-layer chromatography (TLC), until the starting material is consumed.

-

Work-up: Carefully quench the reaction by pouring the mixture over ice. Separate the organic layer.

-

Purification: Wash the organic layer with water and brine. Dry the organic phase over an anhydrous salt (e.g., sodium sulfate), filter, and concentrate under reduced pressure.

-

Crystallization: The crude product can be purified by crystallization from a suitable solvent to yield this compound as a crystalline solid.[5]

Caption: Synthetic workflow for this compound.

Application in Peptide Synthesis

The primary application of this compound is as a protecting group for the guanidino side chain of arginine during peptide synthesis.[4][5] The Mtr group is stable under the basic conditions used for Fmoc deprotection but can be removed under acidic conditions.[4]

Protection of Arginine

The protection of the guanidino group of an N-terminally protected arginine derivative (e.g., Z-Arg-OH) is achieved by reacting it with this compound in the presence of a base.[5]

This protocol is a general representation of the procedure described in the patent literature.[5]

-

Dissolution: Dissolve Z-Arg-OH in a mixture of aqueous sodium hydroxide and acetone.

-

Reaction: Cool the solution with ice and add a solution of this compound in acetone dropwise over one hour.

-

Stirring: Stir the mixture at room temperature for approximately two hours.

-

Acidification: Acidify the reaction mixture with citric acid.

-

Extraction: Remove the acetone by distillation and extract the resulting oily substance with ethyl acetate.

-

Purification: The product, Z-Arg(Mtr)-OH, can be further purified by extraction and crystallization.[5]

Caption: Workflow for the protection of Z-Arginine with Mtr-Cl.

Deprotection (Cleavage) of the Mtr Group

The Mtr group is removed from the synthesized peptide, typically during the final cleavage from the solid-phase resin. The conditions for cleavage depend on the overall peptide synthesis strategy (Boc or Fmoc chemistry). In Fmoc-based synthesis, the Mtr group is cleaved using trifluoroacetic acid (TFA) in the presence of scavengers to prevent side reactions.[4]

This protocol is a standard procedure for Mtr group cleavage.[4]

-

Resin Preparation: If necessary, remove the N-terminal Fmoc group from the peptide-resin using standard protocols.

-

Cleavage Cocktail: Prepare a cleavage cocktail of 5% (w/w) phenol in trifluoroacetic acid (TFA).

-

Cleavage Reaction: Suspend the peptide-resin in the cleavage cocktail (approximately 10 µmol of peptide per mL of cocktail).

-

Monitoring: Monitor the cleavage of the Mtr group by High-Performance Liquid Chromatography (HPLC). The reaction is typically complete in about 7.5 hours.[4]

-

Work-up: After complete cleavage, evaporate the TFA.

-

Purification: Partition the residue between water and dichloromethane. Wash the aqueous layer containing the peptide with dichloromethane multiple times.

-

Isolation: Lyophilize the aqueous layer to obtain the crude deprotected peptide.[4]

Caption: Cleavage of the Mtr protecting group from a peptide.

Biological Activity and Signaling Pathways

There is no scientific literature available that describes any specific biological activity or engagement in signaling pathways for this compound itself. Its function is primarily as a synthetic organic reagent. The search term "Mtr" in biological contexts often refers to unrelated entities such as the telomerase RNA component (mTR) or methionine synthase (MTR), and these should not be confused with Mtr-Cl.[7][8][9][10][11]

Analytical and Spectral Data

Detailed, publicly available spectral data for this compound is limited. However, based on its chemical structure, the following spectral characteristics can be anticipated.

Table 2: Predicted and Reported Spectral Data

| Technique | Expected/Reported Features |

| ¹H NMR | Aromatic proton signals, singlets for the methoxy and methyl groups. |

| ¹³C NMR | Aromatic carbon signals, signals for the methoxy and methyl carbons. |

| FTIR | Characteristic strong absorption bands for the S=O stretching of the sulfonyl chloride group (typically around 1370 and 1180 cm⁻¹), C-O stretching for the methoxy group, and aromatic C-H and C=C stretching. |

| Mass Spec. | A molecular ion peak corresponding to the molecular weight (248.73 g/mol ) and characteristic fragmentation patterns. |

Note: Specific, experimentally derived spectra for this compound were not found in the conducted searches. The information for analogous compounds like 2,4,6-trimethylbenzene sulphonylchloride shows strong absorption bands for asymmetric and symmetric SO₂ stretching vibrations.[12]

Safety and Handling

This compound is classified as a corrosive material that causes severe skin burns and eye damage.[6] It is also moisture-sensitive.

-

Handling: Use in a well-ventilated area, preferably a fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[6]

-

Storage: Store in a tightly sealed container in a dry and cool place, at a recommended temperature of -20°C.

-

Disposal: Dispose of in accordance with local, state, and federal regulations for hazardous chemical waste.

Conclusion

This compound (Mtr-Cl) is a valuable reagent in synthetic organic chemistry, particularly for its role as a protecting group for arginine in solid-phase peptide synthesis. Its use allows for the efficient synthesis of complex peptides. While detailed information on its biological activity is absent, its chemical properties and applications in synthesis are well-established. Researchers and professionals using this compound should adhere to strict safety protocols due to its corrosive nature.

References

- 1. scbt.com [scbt.com]

- 2. This compound | 80745-07-9 [chemicalbook.com]

- 3. chemuniverse.com [chemuniverse.com]

- 4. peptide.com [peptide.com]

- 5. US4487726A - this compound - Google Patents [patents.google.com]

- 6. echemi.com [echemi.com]

- 7. Haploinsufficiency of mTR results in defects in telomere elongation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Evidence for Horizontal and Vertical Transmission of Mtr-Mediated Extracellular Electron Transfer among the Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Comparing effects of mTR and mTERT deletion on gene expression and DNA damage response: a critical examination of telomere length maintenance-independent roles of telomerase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Evidence for Horizontal and Vertical Transmission of Mtr-Mediated Extracellular Electron Transfer among the Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Safety and Handling of 4-Methoxy-triphenylmethyl Chloride (Mtr-Cl)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 4-Methoxy-triphenylmethyl chloride (Mtr-Cl), a critical reagent in modern organic synthesis, particularly in the fields of nucleoside, carbohydrate, and peptide chemistry. Mtr-Cl is the precursor to the monomethoxytrityl (MMT) protecting group, prized for its steric bulk and acid lability, which allows for the selective protection of primary hydroxyl and amino groups. This document outlines the essential safety precautions, handling procedures, and detailed experimental protocols for the application and removal of the MMT group, ensuring its safe and effective use in research and drug development.

Chemical and Physical Properties

4-Methoxy-triphenylmethyl chloride, also known as 4-methoxytrityl chloride or MMT-Cl, is a white to off-white solid organic compound.[1] Its key physical and chemical properties are summarized in the table below.

| Property | Value |

| Chemical Formula | C₂₀H₁₇ClO |

| Molecular Weight | 308.80 g/mol |

| Appearance | Light red to white or off-white solid/powder |

| Melting Point | 122-124 °C |

| Solubility | Soluble in toluene |

| Storage Temperature | 2-8 °C |

Safety and Hazard Information

Mtr-Cl is classified as a hazardous substance and requires careful handling to avoid exposure. The primary hazards are skin, eye, and respiratory tract irritation.[1][2]

GHS Hazard Statements:

-

H315: Causes skin irritation.[1]

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2][3]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[2][3]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][3]

Toxicological Data

Handling and Storage

Proper handling and storage procedures are critical to ensure the safety of laboratory personnel and to maintain the integrity of the reagent.

-

Engineering Controls: Work with Mtr-Cl should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation of dust.[2] Eyewash stations and safety showers should be readily accessible.

-

Personal Protective Equipment (PPE):

-

Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container. The recommended storage temperature is 2-8°C.[3] It is sensitive to moisture.

Accidental Release and First Aid Measures

Accidental Release:

In the event of a spill, avoid dust formation.[2] Sweep up the solid material and place it in a suitable, closed container for disposal.[2]

First Aid:

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[2]

-

Skin Contact: Wash off immediately with soap and plenty of water.[2]

-

Eye Contact: Flush eyes with water for at least 15 minutes.[2]

-

Ingestion: Rinse mouth with water. Do not induce vomiting.[2]

In all cases of exposure, seek medical attention.

Experimental Protocols

The primary utility of Mtr-Cl is the introduction of the MMT protecting group onto primary alcohols and amines. The steric bulk of the MMT group provides selectivity for less hindered positions.

General Protocol for the Protection of a Primary Alcohol

This protocol describes the general procedure for the protection of a primary alcohol using Mtr-Cl.

Materials:

-

Primary alcohol

-

4-Methoxy-triphenylmethyl chloride (Mtr-Cl)

-

Anhydrous pyridine

-

Anhydrous dichloromethane (DCM)

-

Methanol

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Dissolve the primary alcohol (1.0 eq) in anhydrous pyridine.

-

Add Mtr-Cl (1.1 eq) portion-wise to the stirred solution at room temperature.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with methanol.

-

Remove pyridine under reduced pressure.

-

Dissolve the residue in DCM and wash with saturated aqueous sodium bicarbonate, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by silica gel column chromatography.

General Protocol for the Protection of a Primary Amine

This protocol outlines a general method for the protection of a primary amine.

Materials:

-

Primary amine

-

4-Methoxy-triphenylmethyl chloride (Mtr-Cl)

-

Anhydrous dichloromethane (DCM)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Dissolve the primary amine (1.0 eq) in anhydrous DCM.

-

Add triethylamine or DIPEA (1.2 eq).

-

Cool the solution to 0°C and add a solution of Mtr-Cl (1.1 eq) in anhydrous DCM dropwise.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Wash the reaction mixture with saturated aqueous sodium bicarbonate and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the product by silica gel column chromatography.

Protocol for the Deprotection of an MMT-Protected Alcohol

The MMT group is acid-labile and can be removed under mild acidic conditions.

Materials:

-

MMT-protected alcohol

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA) or Acetic Acid

-

Saturated aqueous sodium bicarbonate

Procedure:

-

Dissolve the MMT-protected alcohol in DCM.

-

Add a solution of 1-5% TFA in DCM dropwise at 0°C.

-

Stir the reaction for 15-60 minutes, monitoring by TLC.

-

Quench the reaction by the addition of saturated aqueous sodium bicarbonate.

-

Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate to yield the deprotected alcohol.

Visualizations

Experimental Workflow for MMT Protection of a Primary Alcohol

Caption: Workflow for MMT protection of a primary alcohol.

Metabolic Pathway of Methoxylated Aromatic Compounds

Mtr-Cl itself is not a biological molecule, but the methoxy group is a common feature in many drugs and natural products. The metabolic fate of such compounds often involves O-demethylation by cytochrome P450 enzymes. This diagram illustrates a simplified, general pathway for the aerobic metabolism of methoxylated aromatic compounds in microorganisms, which serves as a model for understanding the initial steps of methoxy group metabolism.[3]

Caption: Aerobic metabolism of methoxylated aromatics.

Disposal Considerations

Dispose of Mtr-Cl and any contaminated materials in accordance with local, state, and federal regulations. It is recommended to offer surplus and non-recyclable solutions to a licensed disposal company.[2]

Conclusion

4-Methoxy-triphenylmethyl chloride is an indispensable tool for the selective protection of primary alcohols and amines in complex organic synthesis. Its safe and effective use hinges on a thorough understanding of its chemical properties, hazards, and appropriate handling procedures. By adhering to the guidelines and protocols outlined in this technical guide, researchers can confidently and safely employ Mtr-Cl to advance their work in drug discovery and development.

References

- 1. A novel methoxydotrophic metabolism discovered in the hyperthermophilic archaeon Archaeoglobus fulgidus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Frontiers | Aerobic Methoxydotrophy: Growth on Methoxylated Aromatic Compounds by Methylobacteriaceae [frontiersin.org]

- 4. researchgate.net [researchgate.net]

The Strategic Application of Sulfonyl-Based Protecting Groups in Modern Peptide Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of peptide synthesis, the judicious selection and application of protecting groups are paramount to achieving high yields and purity. Among the diverse arsenal of protective moieties, sulfonyl-based groups have carved a significant niche, offering a unique combination of stability, orthogonality, and specialized functionality. This technical guide provides a comprehensive overview of the core principles, applications, and experimental protocols associated with the use of sulfonyl-based protecting groups in contemporary peptide synthesis.

Introduction to Sulfonyl-Based Protecting Groups

Sulfonyl protecting groups are characterized by the presence of a sulfonyl functional group (-SO₂-) attached to an aromatic or aliphatic moiety. This structure imparts a high degree of stability to the protected amine, rendering it resistant to a wide range of reaction conditions encountered during peptide chain elongation. Their application spans both α-amino group protection and side-chain protection of specific amino acid residues, most notably arginine.

The primary sulfonyl-based protecting groups utilized in peptide synthesis can be broadly categorized into two main classes based on their primary application:

-

Amine Protecting Groups: These are employed to temporarily block the α-amino group of an amino acid during coupling reactions. Key examples include the Tosyl (Ts) and Nosyl (Ns) groups.

-

Side-Chain Protecting Groups: These are used for the "permanent" protection of reactive amino acid side chains throughout the synthesis, being removed only during the final cleavage step. The most prominent examples are the Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) and Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl) groups for arginine.

-

Labeling and Derivatization Reagents: While not strictly a protecting group in the traditional sense, Dansyl (5-(dimethylamino)naphthalene-1-sulfonyl) chloride is a sulfonyl-containing reagent widely used for the fluorescent labeling of the N-terminus of peptides for sequencing and analysis.[1][2][3]

The selection of a particular sulfonyl protecting group is dictated by the overall synthetic strategy, particularly the choice between the two major solid-phase peptide synthesis (SPPS) methodologies: Fmoc/tBu and Boc/Bzl. The orthogonality of the sulfonyl group's cleavage conditions with respect to the Nα-protecting group and other side-chain protecting groups is a critical consideration.[4]

Key Sulfonyl-Based Protecting Groups: Properties and Applications

A variety of sulfonyl-based protecting groups have been developed, each with distinct characteristics that make them suitable for specific applications in peptide synthesis.

Tosyl (Ts) Group

The p-toluenesulfonyl (Tosyl or Ts) group is one of the earliest and most well-established sulfonyl protecting groups.[5] It is known for its exceptional stability under both acidic and basic conditions, as well as toward many nucleophiles.[6]

Introduction: The Tosyl group is typically introduced by reacting the amino acid with p-toluenesulfonyl chloride (TsCl) in the presence of a base.[7]

Cleavage: The remarkable stability of the N-tosyl bond necessitates harsh cleavage conditions, most commonly sodium in liquid ammonia or strong acids like HBr in acetic acid.[5][6] This lack of mild cleavage conditions has limited its widespread use as a temporary Nα-protecting group in modern SPPS.

Applications: Due to its robustness, the Tosyl group finds application in solution-phase synthesis and as a permanent protecting group for specific side chains where extreme stability is required.

Nosyl (Ns) Group

The o-nitrobenzenesulfonyl (Nosyl or Ns) or p-nitrobenzenesulfonyl group offers a significant advantage over the Tosyl group due to its milder cleavage conditions. The electron-withdrawing nitro group on the aromatic ring facilitates nucleophilic aromatic substitution, which is the basis for its removal.[8]

Introduction: Similar to the Tosyl group, the Nosyl group is introduced by reacting the amine with the corresponding nitrobenzenesulfonyl chloride.

Cleavage: The Nosyl group is readily cleaved by treatment with a thiol, such as thiophenol, in the presence of a base like potassium carbonate.[9] This deprotection can often be achieved in less than 10 minutes under an inert atmosphere.[9]

Applications: The milder cleavage conditions of the Nosyl group make it a more attractive option for Nα-protection in orthogonal synthesis strategies. It has been successfully employed in both solution-phase and solid-phase peptide synthesis.[9]

Dansyl (DNS) Group

Dansyl chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride) is primarily used as a fluorescent labeling reagent for the N-terminal amino group of peptides and proteins.[1][2][10] The resulting dansylated peptide is highly fluorescent, which is invaluable for protein sequencing, quantification, and conformational studies.[11]

Introduction: Dansylation is achieved by reacting the peptide with Dansyl chloride in an alkaline buffer (typically pH 9.5-10.5).[10]

Cleavage: The dansyl-peptide bond is stable to acid hydrolysis, a property that is exploited in N-terminal amino acid analysis.[2][3] For applications where removal is desired, specific chemical methods would be required, though this is not its primary use.

Arginine Side-Chain Protection: Pbf and Pmc

The guanidinium group of arginine is strongly basic and requires robust protection during peptide synthesis. Sulfonyl-based groups are the protectors of choice in Fmoc-based SPPS.

-

Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl): An earlier generation protecting group for arginine, Pmc is cleaved under strongly acidic conditions, typically with trifluoroacetic acid (TFA). However, its cleavage can be slow and can lead to side reactions, particularly the sulfonation of tryptophan residues.

-

Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl): The Pbf group is more acid-labile than Pmc, allowing for more efficient cleavage with TFA.[12] This increased lability reduces the risk of side reactions and is particularly advantageous in the synthesis of long peptides or those containing multiple arginine residues.

Quantitative Data and Comparative Analysis

The following tables summarize the key characteristics and experimental conditions for the most common sulfonyl-based protecting groups.

Table 1: Properties of Amine-Protecting Sulfonyl Groups

| Protecting Group | Abbreviation | Introduction Reagent | Cleavage Conditions | Key Features |

| p-Toluenesulfonyl | Tosyl, Ts | p-Toluenesulfonyl chloride (TsCl) | Na/liq. NH₃; HBr/AcOH | Highly stable to acid and base.[5][6] |

| o/p-Nitrobenzenesulfonyl | Nosyl, Ns | o/p-Nitrobenzenesulfonyl chloride | Thiophenol, K₂CO₃, DMF (<10 min)[9] | Milder cleavage than Tosyl.[8] |

| 5-(Dimethylamino)naphthalene-1-sulfonyl | Dansyl, DNS | Dansyl chloride | Stable to acid hydrolysis[2][3] | Fluorescent label.[1][10] |

Table 2: Comparison of Arginine Side-Chain Protecting Groups

| Protecting Group | Abbreviation | Cleavage Conditions | Cleavage Time (typical) | Tryptophan Sulfonation |

| Pentamethylchroman-6-sulfonyl | Pmc | High concentration TFA | 2-6 hours | Higher risk |

| Pentamethyldihydrobenzofuran-5-sulfonyl | Pbf | High concentration TFA | 1-3 hours | Lower risk[12] |

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of sulfonyl-based protecting groups in peptide synthesis.

General Protocol for N-Tosylation of an Amino Acid

-

Dissolution: Dissolve the amino acid in an appropriate solvent system (e.g., aqueous acetone or dioxane).

-

Basification: Add a suitable base (e.g., sodium hydroxide or triethylamine) to deprotonate the amino group.

-

Addition of TsCl: Slowly add a solution of p-toluenesulfonyl chloride in the same solvent to the reaction mixture at a controlled temperature (often 0 °C to room temperature).

-

Reaction: Stir the mixture for several hours until the reaction is complete, monitoring by TLC.

-

Work-up: Acidify the reaction mixture to precipitate the N-tosylated amino acid.

-

Purification: Collect the product by filtration and recrystallize from a suitable solvent.[7]

General Protocol for N-Nosyl Deprotection in Solid-Phase Peptide Synthesis

-

Resin Swelling: Swell the nosyl-protected peptide-resin in DMF.

-

Deprotection Cocktail: Prepare a solution of thiophenol (e.g., 5-10 equivalents) and a base such as DBU or potassium carbonate (e.g., 2-5 equivalents) in DMF under an inert atmosphere (e.g., nitrogen or argon).

-

Cleavage: Add the deprotection cocktail to the resin and agitate for 10-30 minutes at room temperature. The progress of the reaction can often be monitored by the appearance of a yellow color.[9]

-

Washing: Thoroughly wash the resin with DMF to remove the cleavage reagents and byproducts.

-

Kaiser Test: Perform a Kaiser test to confirm the presence of a free primary amine.

General Protocol for Dansyl Chloride Labeling of a Peptide

-

Peptide Dissolution: Dissolve the peptide in a suitable buffer, typically 0.1 M sodium bicarbonate, pH 9.5-10.5.

-

Dansyl Chloride Solution: Prepare a fresh solution of Dansyl chloride in a water-miscible organic solvent such as acetone or acetonitrile.

-

Labeling Reaction: Add the Dansyl chloride solution to the peptide solution in a molar excess (e.g., 2-5 fold) and incubate at room temperature or slightly elevated temperature (e.g., 37°C) for 1-2 hours in the dark.

-

Quenching: Quench the reaction by adding a small amount of a primary amine solution (e.g., Tris or glycine) to react with the excess Dansyl chloride.

-

Purification: Purify the dansylated peptide using reverse-phase HPLC.[1][10]

General Protocol for Pbf/Pmc Cleavage from Arginine-Containing Peptides

-

Resin Preparation: Wash the peptide-resin with DCM and dry it under vacuum.

-

Cleavage Cocktail: Prepare a cleavage cocktail appropriate for the peptide sequence. A standard cocktail is TFA/TIS/H₂O (95:2.5:2.5). For tryptophan-containing peptides, scavengers such as 1,2-ethanedithiol (EDT) or thioanisole should be added.

-

Cleavage Reaction: Add the cleavage cocktail to the resin and allow the reaction to proceed at room temperature for 1-4 hours with occasional swirling.

-

Peptide Precipitation: Filter the cleavage mixture into cold diethyl ether to precipitate the crude peptide.

-

Purification: Collect the peptide by centrifugation, wash with cold ether, and dry under vacuum. Purify the peptide by reverse-phase HPLC.[12]

Visualization of Workflows and Logical Relationships

The following diagrams, generated using the DOT language, illustrate key workflows and relationships in the application of sulfonyl-based protecting groups.

Caption: Classification of common sulfonyl-based protecting groups in peptide synthesis.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. The Dansyl Method for Identifying N-Terminal Amino Acids | Springer Nature Experiments [experiments.springernature.com]

- 3. Peptide Analysis, Sequencing and Synthesis—Section 9.5 | Thermo Fisher Scientific - US [thermofisher.com]

- 4. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Tosyl group - Wikipedia [en.wikipedia.org]

- 6. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]

- 7. Short and Efficient Synthesis of Optically Active N-Tosyl Aziridines from 2-Amino Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Nms‐Amides: An Amine Protecting Group with Unique Stability and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. EP0941104A1 - Peptide synthesis with sulfonyl protecting groups - Google Patents [patents.google.com]

- 10. doe-mbi.ucla.edu [doe-mbi.ucla.edu]

- 11. Dansyl chloride - Wikipedia [en.wikipedia.org]

- 12. Chemical Wastes in the Peptide Synthesis Process and Ways to Reduce Them - PMC [pmc.ncbi.nlm.nih.gov]

The Mtr Protecting Group: A Deep Dive into its Discovery, Development, and Application in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

The 4-methoxy-2,3,6-trimethylphenylsulfonyl (Mtr) group is a significant tool in the arsenal of protecting groups for peptide synthesis, particularly for the guanidino function of arginine and the ε-amino group of lysine. Its discovery and development have provided a valuable option for chemists navigating the complexities of synthesizing complex peptides. This technical guide provides an in-depth exploration of the Mtr protecting group, from its fundamental chemistry to practical applications, complete with quantitative data, detailed experimental protocols, and workflow visualizations.

Introduction: The Need for Robust Guanidino Group Protection

Discovery and Development

The Mtr group was developed as an acid-labile protecting group. Its utility was first demonstrated for the protection of the ε-amino function of lysine.[1] It was found to be completely resistant to hydrogenolysis and treatment with neat trifluoroacetic acid (TFA) or hydrogen chloride, making it orthogonal to many common deprotection strategies.[1] Subsequently, its application was extended to the protection of the guanidino group of arginine, where it has found widespread use in both Boc- and Fmoc-based SPPS strategies.[2][3][4]

The synthesis of the key reagent, 4-methoxy-2,3,6-trimethylbenzenesulfonyl chloride (Mtr-Cl), is achieved through the sulfonation of 2,3,5-trimethylanisole.

Physicochemical Properties and Stability

The Mtr group's stability is a key differentiator. It is significantly more stable to acidic conditions than the more commonly used Pbf and Pmc protecting groups.[1][2] This enhanced stability can be advantageous in the synthesis of long or complex peptides where repeated exposure to mild acid during Nα-deprotection could lead to premature cleavage of more labile protecting groups. However, this stability also necessitates harsher or more prolonged cleavage conditions for its removal.[1]

Data Presentation: Comparative Analysis of Arginine Protecting Groups

The following tables summarize the key quantitative data related to the Mtr protecting group in comparison to other common sulfonyl-based protecting groups for arginine.

| Protecting Group | Relative Acid Lability | Typical Cleavage Time (TFA-based cocktails) | Reported Yields (Peptide Dependent) | Key Advantages | Key Disadvantages |

| Mtr | Low[1][2] | 3 - 24 hours | Variable, can be lower due to side reactions | High stability to repeated mild acid treatments | Requires harsh/prolonged cleavage, increased risk of side reactions[1][4] |

| Pmc | Medium[4] | 1 - 4 hours | 46% (in a 3-hour TFA treatment for a model peptide)[2] | More labile than Mtr | Slower cleavage than Pbf, potential for side reactions[4] |

| Pbf | High[2][4] | 30 minutes - 2 hours | 69% (in a 3-hour TFA treatment for a model peptide)[2] | Rapid and clean deprotection under mild conditions | May be too labile for very long syntheses with many acidic steps |

| Protecting Group | Common Side Reactions During Cleavage | Mitigation Strategies |

| Mtr | O-sulfonation of Ser and Thr residues[3], Alkylation of Trp | Use of scavengers (e.g., thioanisole, m-cresol), Use of Trp(Boc) |

| Pmc | O-sulfonation of Ser and Thr residues[3], Alkylation of Trp | Use of scavengers, Use of Trp(Boc) |

| Pbf | Less prone to side reactions compared to Mtr and Pmc[4] | Use of scavengers is still recommended |

Experimental Protocols

The following are detailed methodologies for key experiments involving the Mtr protecting group.

Synthesis of this compound (Mtr-Cl)

Materials:

-

2,3,5-trimethylanisole

-

Chlorosulfonic acid

-

Dichloromethane (DCM)

-

Ice-water bath

-

Standard glassware for organic synthesis

Procedure:

-

Cool a solution of 2,3,5-trimethylanisole in dichloromethane to 0°C in an ice-water bath.

-

Slowly add chlorosulfonic acid dropwise to the stirred solution, maintaining the temperature below 5°C.

-

After the addition is complete, allow the reaction mixture to stir at 0°C for 1 hour, then warm to room temperature and stir for an additional 2 hours.

-

Carefully pour the reaction mixture over crushed ice.

-

Separate the organic layer, wash it with cold water and brine, and then dry it over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield the crude Mtr-Cl. The product can be further purified by recrystallization.

Protection of Arginine with Mtr Group: Synthesis of Fmoc-Arg(Mtr)-OH

Materials:

-

Fmoc-Arg-OH

-

This compound (Mtr-Cl)

-

Sodium bicarbonate or other suitable base

-

Dioxane/water or other suitable solvent system

-

Standard glassware for organic synthesis

Procedure:

-

Dissolve Fmoc-Arg-OH in a mixture of dioxane and aqueous sodium bicarbonate solution.

-

Cool the solution to 0°C in an ice-water bath.

-

Add a solution of Mtr-Cl in dioxane dropwise to the stirred solution of Fmoc-Arg-OH.

-

Allow the reaction to stir at room temperature overnight.

-

Acidify the reaction mixture with a suitable acid (e.g., citric acid) to precipitate the product.

-

Collect the precipitate by filtration, wash with water, and dry under vacuum to yield Fmoc-Arg(Mtr)-OH.

Deprotection of the Mtr Group from a Peptide

Materials:

-

Mtr-protected peptide-resin

-

Trifluoroacetic acid (TFA)

-

Scavengers (e.g., thioanisole, m-cresol, 1,2-ethanedithiol (EDT))

-

Dichloromethane (DCM)

-

Cold diethyl ether

-

Centrifuge

Procedure:

-

Swell the Mtr-protected peptide-resin in DCM.

-

Prepare the cleavage cocktail. A common cocktail is TFA/thioanisole/m-cresol (e.g., 90:5:5 v/v/v).

-

Add the cleavage cocktail to the resin and allow the mixture to react at room temperature. The reaction time can range from 3 to 24 hours, depending on the number of Mtr groups and the peptide sequence. Monitor the cleavage progress by HPLC if possible.

-

Filter the resin and collect the filtrate.

-

Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

Pellet the peptide by centrifugation, wash with cold ether, and dry under vacuum.

-

Purify the peptide by preparative HPLC.

Mandatory Visualizations

Logical Workflow for Utilizing Mtr in Fmoc-SPPS

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. [Side reactions in peptide synthesis. V. O-sulfonation of serine and threonine during removal of pmc- and mtr-protecting groups from arginine residues in fmoc-solid phase synthesis] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. peptide.com [peptide.com]

Spectral and Application Overview of 4-Methoxy-2,3,6-trimethylbenzenesulfonyl chloride (Mtr-Cl)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methoxy-2,3,6-trimethylbenzenesulfonyl chloride, commonly referred to as Mtr-Cl, is a specialized organic reagent with significant applications in synthetic chemistry, particularly in the field of peptide synthesis.[1] Its primary role is as a protecting group for the guanidino function of arginine residues. This document provides a comprehensive overview of its known properties and a guide to its spectral characterization, alongside a procedural workflow for its application in solid-phase peptide synthesis.

Chemical and Physical Properties

The following table summarizes the key chemical and physical properties of this compound.

| Property | Value | Reference |

| CAS Number | 80745-07-9 | --INVALID-LINK-- |

| Molecular Formula | C₁₀H₁₃ClO₃S | --INVALID-LINK--, --INVALID-LINK-- |

| Molecular Weight | 248.73 g/mol | --INVALID-LINK-- |

| Melting Point | 57-61 °C | --INVALID-LINK-- |

| Synonym | Mtr chloride | --INVALID-LINK-- |

| Primary Application | Protecting group reagent for amines, especially the ω-amine in arginine | --INVALID-LINK-- |

Comparative Spectral Data: 4-Methoxybenzenesulfonyl chloride

As a reference, the spectral data for 4-methoxybenzenesulfonyl chloride (CAS No. 98-68-0), a structurally similar compound, is presented below. These values can offer insights into the types of signals that might be expected for Mtr-Cl, with the understanding that the additional methyl groups on the benzene ring of Mtr-Cl will introduce further splitting and chemical shift changes in the NMR spectra and additional vibrational modes in the IR spectrum.

Infrared (IR) Spectrum of 4-Methoxybenzenesulfonyl chloride

The following table lists the characteristic IR absorption bands for 4-methoxybenzenesulfonyl chloride.

| Wavenumber (cm⁻¹) | Assignment |

| ~1375 | S=O Asymmetric Stretch |

| ~1170 | S=O Symmetric Stretch |

| ~1600, ~1500 | Aromatic C=C Stretch |

| ~1260 | Aryl C-O Stretch |

| ~830 | para-disubstituted C-H Bend |

Data is representative and sourced from the NIST WebBook for 4-methoxybenzenesulfonyl chloride.[2]

Nuclear Magnetic Resonance (NMR) Data for 4-Methoxybenzenesulfonyl chloride

The following tables summarize the ¹H and ¹³C NMR spectral data for 4-methoxybenzenesulfonyl chloride.

¹H NMR of 4-Methoxybenzenesulfonyl chloride

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.9 | Doublet | 2H | Aromatic C-H (ortho to SO₂Cl) |

| ~7.0 | Doublet | 2H | Aromatic C-H (ortho to OCH₃) |

| ~3.9 | Singlet | 3H | Methoxy (-OCH₃) |

¹³C NMR of 4-Methoxybenzenesulfonyl chloride

| Chemical Shift (δ) ppm | Assignment |

| ~164 | Aromatic C-O |

| ~130 | Aromatic C-H (ortho to SO₂Cl) |

| ~115 | Aromatic C-H (ortho to OCH₃) |

| ~135 | Aromatic C-S |

| ~56 | Methoxy (-OCH₃) |

Note: The actual chemical shifts for this compound will differ due to the presence of the three methyl groups on the aromatic ring.

Experimental Protocols

General Procedure for Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the analyte in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent should be based on the solubility of the compound and the desired chemical shift reference.

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.

-

Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a suitable NMR spectrometer (e.g., 300 or 500 MHz). Standard acquisition parameters are typically used, with a sufficient number of scans to obtain a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled experiment is standard.

General Procedure for Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation: For a solid sample, a small amount can be analyzed neat using an Attenuated Total Reflectance (ATR) accessory. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin, transparent disk.

-

Data Acquisition: Obtain the IR spectrum using an FTIR spectrometer over the standard mid-IR range (typically 4000-400 cm⁻¹). A background spectrum of the empty sample holder (for ATR) or a pure KBr pellet should be acquired and subtracted from the sample spectrum.

Application Workflow: Mtr-Cl in Peptide Synthesis

This compound is a key reagent for the protection of the guanidino group of arginine during solid-phase peptide synthesis. The following diagram illustrates the general workflow of its application.

Caption: Workflow for the protection of arginine with Mtr-Cl and its use in SPPS.

Conclusion

This compound is a valuable tool in the synthesis of complex peptides. While a detailed public repository of its spectral data is not currently available, its physical properties are well-documented by chemical suppliers. The provided comparative spectral data for a related compound and the generalized experimental protocols offer a solid foundation for researchers working with this reagent. The workflow diagram illustrates its critical role in the established methodology of solid-phase peptide synthesis, highlighting its importance in the development of new peptide-based therapeutics and research tools.

References

Methodological & Application

Application Notes and Protocols for Mtr-Protected Arginine in Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of the 4-methoxy-2,3,6-trimethylbenzenesulfonyl (Mtr) protecting group for arginine in Fmoc-based solid-phase peptide synthesis (SPPS). The Mtr group, while effective, presents unique challenges and advantages compared to other commonly used sulfonyl-based protecting groups.

Introduction to Arginine Protection in SPPS

The guanidinium side chain of arginine is strongly basic and requires protection during SPPS to prevent side reactions.[1] The choice of protecting group is critical as it impacts coupling efficiency, potential for side reactions, and the conditions required for final cleavage and deprotection. In Fmoc/tBu-based SPPS, the protecting group must be stable to the basic conditions used for Fmoc removal (typically piperidine in DMF) yet be efficiently removed during the final acidic cleavage from the solid support.[2]

The most common arginine protecting groups are sulfonyl-based, including 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf), 2,2,5,7,8-pentamethylchroman-6-sulfonyl (Pmc), and the more traditional 4-methoxy-2,3,6-trimethylbenzenesulfonyl (Mtr).[2] The primary distinction between these groups lies in their acid lability, which dictates the required cleavage conditions.[3]

The Mtr Protecting Group: Characteristics and Considerations

Fmoc-Arg(Mtr)-OH is an acid-labile protected amino acid derivative utilized in both Boc and Fmoc solid-phase peptide synthesis strategies.[4][5] Compared to the more modern Pbf and Pmc groups, the Mtr group exhibits significantly higher stability towards acidic cleavage.[3][6] This characteristic necessitates longer and sometimes harsher deprotection conditions, which can be a double-edged sword. While offering robust protection, the prolonged acid exposure required for its removal can increase the risk of side reactions, particularly with sensitive residues in the peptide sequence.[4]

Data Presentation: Comparison of Arginine Protecting Groups

The selection of an arginine protecting group directly influences the outcome of the peptide synthesis. The following tables summarize key quantitative and qualitative data for the Mtr group in comparison to the more commonly used Pbf and Pmc groups.

Table 1: Cleavage Efficiency of Arginine Protecting Groups

| Protecting Group | Typical Cleavage Time with TFA-based Cocktails | Relative Acid Lability | Reported Cleavage Yield | Key Considerations |

| Mtr | 3 - 24 hours[4][6] | Most Stable | Not specified in comparative studies | Requires extended acid exposure, which can be detrimental to sensitive peptides.[3] Not recommended for peptides with multiple Arg(Mtr) residues.[5] |

| Pmc | 1 - 6 hours[7] | Intermediate | ~46% in 3 hours[3][8] | More labile than Mtr, but less so than Pbf. |

| Pbf | 1 - 3 hours | Most Labile | ~69% in 3 hours[3][8] | Preferred for its high acid lability, allowing for milder and shorter cleavage times, thus minimizing side reactions. |

Table 2: Common Side Reactions Associated with Arginine Protecting Group Cleavage

| Side Reaction | Protecting Groups Implicated | Description | Mitigation Strategies |

| Tryptophan Sulfonation | Mtr, Pmc, Pbf[4] | The sulfonyl group cleaved from arginine can electrophilically attack the indole side chain of tryptophan. The extent of this side reaction can be sequence-dependent.[9] | Use of scavengers like thioanisole.[10] Use of Fmoc-Trp(Boc)-OH for protection of the tryptophan indole ring.[4] |

| O-Sulfonation of Serine and Threonine | Mtr, Pmc[11][12] | In the absence of suitable scavengers, the cleaved sulfonyl moiety can modify the hydroxyl groups of serine and threonine, forming O-sulfo derivatives. This can occur in high yields.[12] | Inclusion of scavengers in the cleavage cocktail. |

| Arginine Sulfonation | Mtr, Pmc | The cleaved protecting group can re-attach to the deprotected guanidinium group of arginine. | Use of efficient scavenger cocktails. |

| Incomplete Deprotection | Mtr | Due to its high acid stability, incomplete removal of the Mtr group can be a significant issue, especially in peptides containing multiple Mtr-protected arginines.[4] | Extended cleavage times (up to 24 hours).[4] Use of stronger cleavage reagents like TMSBr for rapid deprotection (e.g., up to 4 Arg(Mtr) residues in 15 minutes).[4] |

Experimental Protocols

The following are detailed protocols for the incorporation of Fmoc-Arg(Mtr)-OH into a peptide sequence via manual SPPS and the subsequent cleavage and deprotection of the Mtr group.

Protocol 1: Manual Solid-Phase Peptide Synthesis (SPPS) using Fmoc-Arg(Mtr)-OH

This protocol outlines the steps for the incorporation of an Fmoc-Arg(Mtr)-OH residue into a growing peptide chain on a solid support (e.g., Rink Amide resin).

Materials:

-

Rink Amide Resin (or other suitable solid support)

-

Fmoc-Arg(Mtr)-OH

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM), peptide synthesis grade

-

20% (v/v) Piperidine in DMF

-

Coupling reagents:

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

-

N,N-Diisopropylethylamine (DIEA)

-

-

Solid-phase synthesis vessel (e.g., fritted syringe)

-

Shaker or vortexer

-

Kaiser test kit (for monitoring coupling completion)

Procedure:

-

Resin Swelling:

-

Place the desired amount of resin in the synthesis vessel.

-

Add DMF to swell the resin for at least 30 minutes.

-

Drain the DMF.

-

-

Fmoc Deprotection:

-

Add 20% piperidine in DMF to the resin.

-

Agitate for 5 minutes and drain.

-

Add a fresh portion of 20% piperidine in DMF and agitate for 15-20 minutes.

-

Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

-

-

Amino Acid Coupling:

-

In a separate vial, dissolve Fmoc-Arg(Mtr)-OH (3-5 equivalents relative to resin loading), HATU or HBTU (3-5 equivalents), in DMF.

-

Add DIEA (6-10 equivalents) to the activation mixture and vortex briefly.

-

Immediately add the activated amino acid solution to the deprotected resin.

-

Agitate the mixture at room temperature for 1-2 hours.

-

Perform a Kaiser test to confirm the completion of the coupling reaction (a negative test indicates the absence of free primary amines). If the test is positive, continue coupling for another hour or perform a second coupling.

-

Drain the coupling solution and wash the resin with DMF (3-5 times) followed by DCM (3 times).

-

-

Chain Elongation:

-

Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

-

Protocol 2: Cleavage of the Mtr Group and Peptide from the Resin

This protocol describes the cleavage of the peptide from the resin and the removal of the Mtr and other acid-labile side-chain protecting groups.

Materials:

-

Peptide-resin with Mtr-protected arginine

-

Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS)

-

Alternative Cleavage Cocktail for Mtr removal: 5% (w/w) Phenol in TFA[4][13]

-

Cold diethyl ether

-

Centrifuge tubes

-

Centrifuge

-

Lyophilizer

Procedure:

-

Resin Preparation:

-

Wash the final peptide-resin with DCM (3 times) and dry it under vacuum for at least 1 hour.

-

-

Cleavage Reaction:

-

Add the chosen cleavage cocktail to the dry peptide-resin in a suitable reaction vessel (approximately 10 mL per gram of resin).

-

If using the standard TFA/TIS/Water cocktail for a peptide with Arg(Mtr), allow the reaction to proceed for 3-6 hours with occasional agitation. For multiple Arg(Mtr) residues, this time may need to be extended up to 24 hours.[4]

-

If using the 5% Phenol/TFA cocktail, a reaction time of approximately 7.5 hours is recommended.[4][13]

-

Note: It is highly recommended to perform a small-scale trial cleavage and monitor the deprotection by HPLC to determine the optimal cleavage time.[6]

-

-

Peptide Precipitation:

-

Filter the cleavage mixture to separate the resin beads.

-

Collect the filtrate containing the cleaved peptide.

-

Slowly add the filtrate to a 10-fold excess of cold diethyl ether to precipitate the crude peptide.

-

-

Peptide Isolation and Washing:

-

Centrifuge the ether suspension to pellet the peptide.

-

Carefully decant the ether.

-

Wash the peptide pellet with cold diethyl ether two more times to remove scavengers and residual cleavage byproducts.

-

-

Drying:

-

After the final wash, dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator to remove residual ether.

-

-

Purification:

-

The crude peptide can be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Protocol 3: HPLC Monitoring of Mtr Cleavage

This protocol provides a general method for monitoring the progress of the Mtr deprotection reaction.

Materials:

-

Aliquots from the cleavage reaction at different time points

-

Quenching solution (e.g., cold diethyl ether)

-

RP-HPLC system with a C18 column

-

Mobile Phase A: 0.1% TFA in water

-

Mobile Phase B: 0.1% TFA in acetonitrile

-

Sample preparation vials

Procedure:

-

Sample Collection:

-

At various time points during the cleavage reaction (e.g., 1, 3, 6, 12, 24 hours), carefully withdraw a small aliquot of the cleavage mixture.

-

-

Sample Quenching and Preparation:

-

Immediately precipitate the peptide from the aliquot by adding it to a small volume of cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and dry the pellet.

-

Dissolve the dried peptide in a small amount of Mobile Phase A (or a suitable solvent mixture) to a concentration of approximately 1 mg/mL.

-

Filter the sample through a 0.22 µm syringe filter before injection.

-

-

HPLC Analysis:

-

Inject the prepared sample onto the C18 column.

-

Run a suitable gradient to separate the fully deprotected peptide from the partially protected species (containing the Mtr group). A typical gradient would be a linear increase in Mobile Phase B (e.g., 5% to 95% B over 20-30 minutes).

-

Monitor the elution profile at 214 nm or 220 nm. The Mtr-protected peptide will have a longer retention time than the fully deprotected peptide.

-

By comparing the peak areas of the protected and deprotected peptide at different time points, the kinetics of the cleavage reaction can be determined, and the optimal cleavage time can be established.

-

Visualizations

The following diagrams, generated using Graphviz, illustrate key workflows and relationships in the Mtr-Cl protocol for arginine protection in SPPS.

Caption: Standard SPPS cycle for incorporating Fmoc-Arg(Mtr)-OH.

Caption: Potential side reactions during Mtr cleavage.

Caption: Relative acid lability of common Arg protecting groups.

References

- 1. wernerlab.weebly.com [wernerlab.weebly.com]

- 2. O-sulfonation of serine and threonine: mass spectrometric detection and characterization of a new posttranslational modification in diverse proteins throughout the eukaryotes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. chemrxiv.org [chemrxiv.org]

- 5. peptide.com [peptide.com]

- 6. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]

- 7. Side-reactions in Peptide Synthesis. V: O-Sulfonation of Serine and Threonine during Removal of the Pmc- and Mtr-Protecting Groups from Arginine Residues in Fmoc-Solid-Phase Synthesis. | Article Information | J-GLOBAL [jglobal.jst.go.jp]

- 8. peptide.com [peptide.com]

- 9. Sequence-dependent modification of Trp by the Pmc protecting group of Arg during TFA deprotection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. peptide.com [peptide.com]

- 12. [Side reactions in peptide synthesis. V. O-sulfonation of serine and threonine during removal of pmc- and mtr-protecting groups from arginine residues in fmoc-solid phase synthesis] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. peptide.com [peptide.com]

Application Notes and Protocols for the Cleavage of the Mtr Protecting Group from Arginine Residues

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 4-methoxy-2,3,6-trimethylbenzenesulfonyl (Mtr) group is an acid-labile protecting group frequently utilized for the guanidino function of arginine in solid-phase peptide synthesis (SPPS), particularly within Fmoc/tBu chemistry.[1][2] While effective, its removal requires carefully optimized conditions to ensure complete deprotection and minimize side reactions. The Mtr group is significantly more acid-stable than the more contemporary Pmc and Pbf protecting groups, necessitating longer cleavage times or stronger acidic cocktails for its removal.[2][3] This can pose challenges, especially for peptides containing sensitive residues such as tryptophan, methionine, cysteine, and tyrosine, which are susceptible to modification under prolonged acidic conditions.[4][5]

These application notes provide a comprehensive overview of the principles and protocols for the efficient and safe cleavage of the Mtr protecting group from arginine residues. Detailed experimental procedures, recommended cleavage cocktails, and troubleshooting strategies are outlined to guide researchers in obtaining high-purity peptides.

Principles of Mtr Cleavage

The cleavage of the Mtr group is an acid-catalyzed process, typically achieved using trifluoroacetic acid (TFA). The mechanism involves the protonation of the sulfonyl group, followed by the departure of the Mtr cation. This carbocation is highly reactive and can lead to undesired side reactions if not effectively trapped by scavenger molecules.

Due to its stability, complete removal of the Mtr group can require extended reaction times, ranging from 3 to 24 hours, depending on the number of Arg(Mtr) residues and the specific cleavage cocktail employed.[3][5] Monitoring the deprotection progress by HPLC is highly recommended to determine the optimal cleavage time and avoid unnecessary exposure of the peptide to harsh acidic conditions.[3][4]

Potential Side Reactions

Several side reactions can occur during the acidic cleavage of Mtr-protected arginine residues. Understanding and mitigating these is crucial for obtaining a high-purity final product.

-

Tryptophan Alkylation: The Mtr cation generated during cleavage can alkylate the indole ring of tryptophan residues. This can be minimized by using scavengers like 1,2-ethanedithiol (EDT) or by protecting the tryptophan with a Boc group (Fmoc-Trp(Boc)-OH).[4][5]

-